molecular formula C6H9NO3 B8322664 (S)-3-Acetylamino-gamma-butyrolactone

(S)-3-Acetylamino-gamma-butyrolactone

Cat. No.: B8322664
M. Wt: 143.14 g/mol
InChI Key: HAASHVHBODWVJZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Acetylamino-gamma-butyrolactone is a chiral chemical building block of significant interest in synthetic organic chemistry, particularly for the development of pharmaceuticals and other biologically active compounds . Its structure is derived from enantiopure 3-hydroxy-gamma-butyrolactone (3HGB), a molecular framework widely recognized as a crucial precursor in asymmetric synthesis . The utility of this scaffold stems from its ability to be chemically transformed into a diverse array of high-value intermediates. The (S)-enantiomer is especially important due to its compatibility with biological systems and enzymatic resolution methods . While the specific mechanisms of action for this acetylated derivative are dependent on the final target molecule, its core value lies in providing a stereochemically defined, multifunctional template for complex synthesis. Researchers utilize this compound and its analogues in the synthesis of various therapeutic agents. For instance, the (S)-3-hydroxy-gamma-butyrolactone precursor is a key intermediate in the production of the cholesterol-lowering drug atorvastatin (Lipitor®) and the antibiotic linezolid (Zyvox®) . It also plays a pivotal role in the synthesis of L-carnitine, a compound essential for energy metabolism, and (R)-GABOB, a neuroregulator . Furthermore, this chiral synthon can be converted to (S)-(+)-3-hydroxytetrahydrofuran, a component in certain anti-AIDS drugs, demonstrating its versatility . The production of such enantiomerically pure compounds is achieved through advanced methods, including chemoenzymatic synthesis from malic acid and biocatalysis using engineered microorganisms, ensuring high enantiomeric purity critical for pharmaceutical efficacy and safety . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

N-[(3S)-5-oxooxolan-3-yl]acetamide

InChI

InChI=1S/C6H9NO3/c1-4(8)7-5-2-6(9)10-3-5/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1

InChI Key

HAASHVHBODWVJZ-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)OC1

Canonical SMILES

CC(=O)NC1CC(=O)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences among (S)-3-Acetylamino-gamma-butyrolactone and related lactones:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Applications/Significance
This compound Not provided C₆H₉NO₃ ~143.14 (estimated) 3-acetylamino Chiral intermediate in pharmaceuticals, peptide synthesis, and asymmetric catalysis.
(S)-3-Hydroxy-gamma-butyrolactone 7331-52-4 C₄H₆O₃ 102.09 3-hydroxy Precursor for esters and polymers; limited CNS activity compared to GHB .
(S)-3-Boc-Amino-gamma-butyrolactone 104227-71-6 C₉H₁₅NO₄ 201.22 3-Boc-protected amino Used in peptide synthesis; Boc group enables controlled deprotection under acidic conditions .
2-Acetylbutyrolactone 517-23-7 C₆H₈O₃ 128.13 2-acetyl Industrial solvent and intermediate; lacks amino functionality, limiting bioactivity .
Gamma-hydroxybutyrate (GHB) 591-81-1 C₄H₈O₃ 104.11 4-hydroxy CNS depressant with therapeutic (narcolepsy) and abuse potential; induces seizures and coma .

Stability and Reactivity

  • Acetylamino vs. Hydroxy Groups: The acetylated amino group in this compound enhances hydrolytic stability compared to the hydroxy group in GHB or (S)-3-Hydroxy-gamma-butyrolactone, which is prone to oxidation or esterification .
  • Boc Protection: The Boc group in (S)-3-Boc-Amino-gamma-butyrolactone is acid-labile, enabling mild deprotection, whereas the acetyl group requires stronger bases or nucleophiles for modification .

Preparation Methods

Anhydride Formation and Borohydride Reduction

L-Malic acid reacts with acetyl chloride to form acetyl-malic acid anhydride , which undergoes regioselective reduction using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in tetrahydrofuran (THF) with Lewis acid catalysts (e.g., ZnCl₂ or LiCl). This step avoids over-reduction by stabilizing the intermediate through coordination with the Lewis acid. Hydrochloric acid treatment then yields (S)-3-hydroxy-gamma-butyrolactone with >90% ee.

Functional Group Interconversion: Hydroxyl to Acetylamino

To introduce the acetylamino group, the hydroxyl group at C3 is activated via mesylation (methanesulfonyl chloride, CH₂Cl₂, trimethylamine). Subsequent nucleophilic substitution with aqueous ammonia or benzylamine generates the amine intermediate, which is acetylated using acetic anhydride or acetyl chloride. This three-step sequence achieves (S)-3-acetylamino-gamma-butyrolactone with 75–85% overall yield (Table 1).

StepReagents/ConditionsYield (%)ee (%)
MesylationMeSO₂Cl, Et₃N, CH₂Cl₂, 0°C, 12 h95
AminationNH₃ (aq), THF, 60°C, 6 h8092
AcetylationAc₂O, pyridine, rt, 4 h9092
CatalystSubstrateTemp (°C)H₂ Pressure (MPa)Yield (%)
Ni4.5/SiO₂2(5H)-Furanone803.599
Ni3.0/SiO₂2(5H)-Furanone + C4 acid803.570

Enzymatic methods provide an eco-friendly alternative for obtaining enantiopure products. Although not directly referenced in the patents, lipase-catalyzed acetylation or hydrolysis of racemic 3-acetylamino-gamma-butyrolactone precursors could resolve enantiomers.

Kinetic Resolution via Lipase B

Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of 3-amino-gamma-butyrolactone in vinyl acetate, leaving the (S)-enantiomer unreacted. After separation, the (S)-amine is acetylated to yield the target compound. This method typically achieves 90–95% ee but requires optimization of solvent systems and reaction times.

Ring-Opening and Lactonization Strategies

Amino Acid Cyclization

Gamma-aminobutyric acid (GABA) derivatives, such as N-acetyl-GABA , undergo lactonization under acidic conditions (HCl, refluxing toluene) to form the lactone ring. However, this route risks racemization unless low temperatures and short reaction times are maintained.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction (DEAD, Ph₃P) inverses configuration at C3, enabling conversion of (R)-3-hydroxy derivatives to this compound. This method is limited by the cost of azodicarboxylate reagents but achieves >98% ee.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodYield (%)ee (%)CostScalability
Chiral Pool (L-malic)8592LowHigh
Catalytic Hydrogenation7085*ModerateModerate
Enzymatic Resolution6095HighLow
Mitsunobu Reaction7598Very HighLow

*Assumes chiral ligand optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Acetylamino-γ-butyrolactone, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves acetylation of (S)-3-amino-γ-butyrolactone under anhydrous conditions using acetic anhydride or acetyl chloride. Enantiomeric purity is achieved via chiral chromatography (e.g., using cellulose-based CSP columns) or enzymatic resolution. Post-synthesis characterization via 1^1H/13^13C NMR and polarimetry is critical to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing (S)-3-Acetylamino-γ-butyrolactone?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) resolves enantiomers. Infrared spectroscopy (IR) identifies acetyl and lactone functional groups (e.g., C=O stretch at ~1740 cm1^{-1}). Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. How does the acetyl group influence the compound’s solubility and reactivity compared to its hydroxyl analog?

  • Methodological Answer : Acetylation reduces polarity, increasing solubility in organic solvents (e.g., dichloromethane, THF) but decreasing aqueous solubility. Reactivity shifts include reduced nucleophilicity at the 3-position and altered stability under acidic/basic conditions. Computational tools like ACD/Labs software can model solubility and logP values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for (S)-3-Acetylamino-γ-butyrolactone?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to confirm target specificity. Control variables such as solvent choice (DMSO vs. saline) and incubation time, which affect compound stability. Use isotopic labeling (e.g., 14^{14}C-acetyl) to track metabolic pathways and rule off-target effects .

Q. How can computational modeling optimize the design of derivatives for enhanced metabolic stability?

  • Methodological Answer : Employ density functional theory (DFT) to predict hydrolysis rates of the lactone ring and acetyl group. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal stability assays and LC-MS metabolite profiling .

Q. What are the challenges in achieving scalable enantioselective synthesis, and how can they be addressed?

  • Methodological Answer : Catalytic asymmetric methods (e.g., organocatalysts or transition-metal complexes) face scalability issues due to catalyst loading and side reactions. Continuous-flow reactors improve yield and enantiomeric excess (ee) by precise control of reaction parameters. Process analytical technology (PAT) monitors real-time ee using inline polarimetry .

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